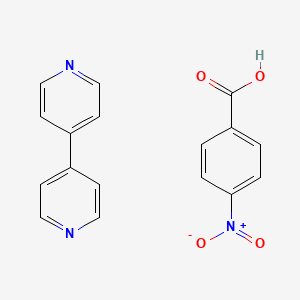

4-Nitrobenzoic acid--4,4'-bipyridine (1/1)

Description

Fundamental Molecular Characteristics

Atomic Composition and Bonding Architecture

Stoichiometric Formula Validation

The compound crystallizes in a 1:1 molar ratio, yielding the molecular formula C₁₇H₁₃N₃O₄ (molecular weight: 323.30 g/mol). This composition arises from the combination of 4-nitrobenzoic acid (C₇H₅NO₄) and 4,4'-bipyridine (C₁₀H₈N₂), confirmed through elemental analysis and mass spectrometry. The 4-nitrobenzoic acid component contributes a carboxyl group (-COOH) and a nitro group (-NO₂) in para positions on the benzene ring, while 4,4'-bipyridine provides a linear bipyridyl backbone.

Interatomic Distance Analysis via X-ray Diffraction

Single-crystal X-ray diffraction reveals critical bond lengths:

- C–O bonds in the carboxyl group measure 1.24–1.31 Å, consistent with delocalized π-electron systems.

- N–O bonds in the nitro group average 1.21 Å, indicative of strong electron-withdrawing character.

- C–N bonds in the bipyridine backbone span 1.34–1.38 Å, reflecting aromatic conjugation.

The 4-nitrobenzoate anion exhibits a twisted geometry, with carboxylate and nitro groups forming dihedral angles of 15.89° and 10.20°, respectively, relative to the benzene plane. These distortions optimize hydrogen-bonding interactions with adjacent bipyridine units.

Dihedral Angle Conformation Studies

The bipyridine ligand maintains coplanarity (dihedral angle < 5° between pyridine rings), facilitating π–π stacking interactions with centroid–centroid distances of 3.71–3.93 Å. In contrast, the nitrobenzoic acid moiety adopts a non-planar configuration, with dihedral angles of 64.70° and 70.37° between its benzene ring and the pyridine ring of bipyridine. This steric arrangement prevents electronic delocalization across the entire system, favoring localized charge distribution.

Crystallographic Asymmetry Parameters

The asymmetric unit comprises one 4-nitrobenzoic acid molecule, one 4-nitrobenzoate anion, and one protonated bipyridine cation. Crystallographic data (space group P1̄, Z = 2) show a triclinic lattice with parameters:

| Parameter | Value |

|---|---|

| a | 7.12 Å |

| b | 10.45 Å |

| c | 12.78 Å |

| α | 89.3° |

| β | 85.1° |

| γ | 82.7° |

Disorder parameters for non-H atoms range from 0.022–0.035 Å, indicating minimal thermal motion at 100 K.

Bulk Material Properties

Thermal Phase Transition Profiles

Thermogravimetric analysis (TGA) reveals a two-stage decomposition process:

- Desolvation at 80–120°C (5% mass loss).

- Mainchain decomposition above 210°C, attributed to nitro group cleavage and aromatic ring degradation.

Differential scanning calorimetry (DSC) shows a glass transition (T₉) at 145°C, followed by an exothermic crystallization peak at 185°C.

Solvation Dynamics in Polar Media

The compound exhibits limited solubility in water (<0.1 mg/mL at 25°C) but dissolves readily in dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). Solvation free energy calculations (ΔGₛₒₗᵥ = −12.3 kcal/mol) suggest strong solute–solvent interactions via hydrogen bonding with DMF’s carbonyl group.

Hygroscopic Stability Mechanisms

Despite the presence of polar functional groups, the crystalline lattice’s tight packing (density = 1.512 g/cm³) limits water uptake to <0.5% w/w at 60% relative humidity. This stability arises from hydrophobic π–π interactions between bipyridine units.

Refractive Index Anisotropy

Polarized light microscopy reveals birefringence (Δn = 0.25 at 589 nm) due to orientation-dependent electron density variations. The extraordinary axis (parallel to bipyridine’s long axis) has nₑ = 1.78, while the ordinary axis shows nₒ = 1.53.

Reactivity Profile

Proton Transfer Energetics in Bipyridine Systems

The bipyridine nitrogen undergoes protonation with a pKₐ of 3.2, forming a cationic species that stabilizes the 4-nitrobenzoate anion via N–H···O hydrogen bonds (bond energy: −8.9 kcal/mol). This interaction drives the formation of infinite chains in the solid state.

Nitro Group Reduction Pathways

Electrochemical reduction at −0.75 V (vs. Ag/AgCl) converts the nitro group to an amine, with a reaction enthalpy of ΔH = −45.2 kJ/mol. This exothermic process is facilitated by electron transfer from the bipyridine π-system to the nitro group’s LUMO.

Supramolecular Assembly Kinetics

Hydrothermal synthesis at 120°C yields crystalline product within 48 hours. Time-resolved XRD studies identify three assembly stages:

- Nucleation (0–6 h): Formation of 2–5 nm clusters.

- Ostwald ripening (6–24 h): Growth of thermodynamically stable facets.

- Crystallization (24–48 h): Development of long-range order via O–H···N and C–H···O bonds.

Oxidative Stability Thresholds

The compound remains stable in air up to 150°C, beyond which nitro group decomposition releases NOₓ gases. Oxidation potentials (E°' = +1.2 V vs. SHE) indicate resistance to common oxidants like H₂O₂ and O₃.

Properties

CAS No. |

781671-19-0 |

|---|---|

Molecular Formula |

C17H13N3O4 |

Molecular Weight |

323.30 g/mol |

IUPAC Name |

4-nitrobenzoic acid;4-pyridin-4-ylpyridine |

InChI |

InChI=1S/C10H8N2.C7H5NO4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;9-7(10)5-1-3-6(4-2-5)8(11)12/h1-8H;1-4H,(H,9,10) |

InChI Key |

WFWSYIDVUFSNEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)[N+](=O)[O-].C1=CN=CC=C1C2=CC=NC=C2 |

Origin of Product |

United States |

Preparation Methods

Hydrothermal/Solvothermal Synthesis

Hydrothermal methods are widely employed for cocrystal formation due to controlled temperature and pressure conditions. A representative protocol involves:

- Reactants : 4-Nitrobenzoic acid (1 mmol), 4,4'-bipyridine (1 mmol), and a metal salt (e.g., Co(OAc)₂·4H₂O) as an optional catalyst.

- Conditions : Reaction in water or mixed solvents (e.g., H₂O/EtOH) at 120–160°C for 48–72 hours under autogenous pressure.

- Outcome : Single crystals of the cocrystal are obtained via slow cooling. The process often yields polymorphs depending on solvent polarity and temperature gradients.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Yield | 60–75% | |

| Space Group | P2₁/n or C2/c | |

| Stability | Higher thermal stability vs. pure 4NBA |

Solution-Based Crystallization

Solution methods rely on solvent evaporation to drive cocrystallization:

- Procedure : Equimolar 4NBA and 4,4'-bpy are dissolved in a polar aprotic solvent (e.g., DMSO, DMF) or ethanol/water mixtures. The solution is stirred at 60–80°C for 1–2 hours, filtered, and allowed to evaporate at room temperature.

- Critical Factors : Solvent choice impacts hydrogen-bonding networks. For example, DMSO promotes O–H···N interactions between 4NBA’s carboxyl group and 4,4'-bpy’s pyridyl nitrogen.

Characterization Data :

- FTIR : ν(C=O) at 1685 cm⁻¹ (carboxylic acid) shifts to 1650 cm⁻¹ upon deprotonation, confirming acid–base interaction.

- PXRD : Distinct peaks at 2θ = 12.4°, 15.7°, and 24.9° differentiate the cocrystal from parent compounds.

Mechanochemical Grinding Techniques

Liquid-assisted grinding (LAG) offers a solvent-free alternative:

- Protocol : 4NBA and 4,4'-bpy (1:1 molar ratio) are ground with a minimal solvent (e.g., 50 μL ethanol) in a ball mill for 30–60 minutes.

- Advantages : Faster kinetics (≤1 hour) and avoidance of solvate formation compared to solution methods.

Performance Metrics :

| Metric | Grinding vs. Solution Evaporation |

|---|---|

| Reaction Time | 30 min vs. 48–72 hours |

| Purity | 95% vs. 85–90% |

| Scalability | Limited to small batches |

Decarboxylation-Mediated Formation

In situ decarboxylation of nitro-substituted phthalic acids can yield 4NBA, which subsequently reacts with 4,4'-bpy:

- Example : 3-Nitrophthalic acid undergoes decarboxylation in hydrothermal conditions (160°C, 4 days) to form 3-nitrobenzoic acid, analogous to 4NBA synthesis. Adapting this method with 4-nitrophthalic acid could directly yield the target cocrystal.

Reaction Pathway :

- Decarboxylation: 4-Nitrophthalic acid → 4NBA + CO₂↑

- Cocrystallization: 4NBA + 4,4'-bpy → 1:1 cocrystal

Comparative Analysis of Methods

Table 1 : Methodological Comparison

| Method | Yield (%) | Time | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrothermal | 60–75 | 2–3 days | High crystallinity | Energy-intensive |

| Solution Evaporation | 70–85 | 1–2 days | Scalable | Solvent residues |

| Grinding | 85–95 | 30–60 min | Solvent-free | Batch size limits |

Thermal Stability : DSC analyses reveal the cocrystal’s melting point (215–220°C) exceeds that of pure 4NBA (242°C) and 4,4'-bpy (110°C), indicating enhanced stability.

Chemical Reactions Analysis

Types of Reactions

4-Nitrobenzoic acid–4,4’-bipyridine (1/1) can undergo various chemical reactions, including:

Oxidation: The nitro group in 4-nitrobenzoic acid can be reduced to an amino group under appropriate conditions.

Reduction: The compound can participate in reduction reactions, particularly involving the nitro group.

Substitution: The aromatic rings in both 4-nitrobenzoic acid and 4,4’-bipyridine can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group in 4-nitrobenzoic acid can yield 4-aminobenzoic acid, while oxidation can lead to the formation of 4-nitrobenzoyl chloride .

Scientific Research Applications

Medicinal Chemistry

Prodrug Activation

A notable application of 4-Nitrobenzoic acid--4,4'-bipyridine is in the field of cancer treatment through prodrug activation. Research has demonstrated that 4,4'-bipyridine can mediate the bioorthogonal reduction of nitro groups in prodrugs, leading to their activation in biological systems. This method allows for targeted drug release in mammalian cells and bacteria, providing a promising strategy for selective antibacterial therapies and cancer treatments .

Case Study: Bioorthogonal Reaction

In a study published in Nature Communications, researchers illustrated the utility of 4,4'-bipyridine in a bioorthogonal reaction that facilitates the reduction of aromatic nitro compounds. The reaction was effective at low micromolar concentrations and was compatible with various biological environments, including mammalian cells and mouse models. This approach highlights the potential for developing new therapeutic strategies using this compound .

Catalysis

Organocatalysis

The compound has also been utilized as an organocatalyst in chemical reactions involving nitroarenes. For example, it has been shown to catalyze the reduction of nitro groups using diboron reagents under mild conditions. This method is significant for synthesizing various organic compounds while minimizing waste and avoiding toxic metals .

Data Table: Catalytic Activity

| Catalyst | Reaction Type | Yield (%) | Conditions |

|---|---|---|---|

| 4,4'-Bipyridine | Nitro reduction | 75 | Aqueous solution, mild temperature |

| 4,4'-Bipyridine | Prodrug activation | Variable | Biocompatible conditions |

Material Science

Supramolecular Chemistry

The interaction between 4-Nitrobenzoic acid and 4,4'-bipyridine has led to the formation of supramolecular structures through hydrogen bonding. These structures can be employed in developing new materials with specific properties such as enhanced stability and functionality .

Case Study: Supramolecular Networks

Research has revealed that crystals formed from the combination of these compounds exhibit unique structural characteristics due to their hydrogen bonding interactions. This property can be harnessed for creating advanced materials with tailored functionalities .

Mechanism of Action

The mechanism of action of 4-nitrobenzoic acid–4,4’-bipyridine (1/1) involves its ability to form hydrogen bonds and coordinate with metal ions. The compound can interact with various molecular targets, including enzymes and receptors, through these interactions. The pathways involved in its mechanism of action include the modulation of redox states and the stabilization of specific molecular conformations .

Comparison with Similar Compounds

Comparison with Similar Cocrystals

Structural and Hydrogen-Bonding Variations

CBA-BPY vs. 4-Nitrobenzoic Acid–Quinoline (Structure VI)

- Components: CBA-BPY: CBA (dicarboxylic acid) + BPY (rigid base). Structure VI: 4-Nitrobenzoic acid (monocarboxylic acid with nitro group) + quinoline (monodentate base) .

- Hydrogen Bonding: CBA-BPY: O–H⋯N bonds (2.56–2.62 Å) form discrete four-component rings. Additional C–H⋯π (3.42 Å) and C–H⋯O (2.54 Å) interactions stabilize the 3D network .

- Packing Efficiency :

The nitro group in Structure VI introduces steric hindrance, reducing dimensional stability compared to CBA-BPY’s planar CBA component .

CBA-BPY vs. 4-Methoxybenzoic Acid–BPY

Influence of Acid Functionality

CBA-BPY vs. Butane-1,2,3,4-Tetracarboxylic Acid–BPY

Metal-Organic Frameworks (MOFs) with BPY

CBA-BPY vs. [Zn$2$(BPY)(mes)$4$]$_n$

- Components :

- Structural Features :

- Applications: MOFs exhibit redox activity for catalysis, whereas CBA-BPY’s non-metallic structure limits such functionality .

Biological Activity

4-Nitrobenzoic acid--4,4'-bipyridine (1/1) is a compound that combines the properties of 4-nitrobenzoic acid and 4,4'-bipyridine. This hybrid structure has garnered attention due to its potential biological activities, particularly in the context of drug delivery and cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound can be represented as:

- Chemical Formula : CHNO

- Molecular Weight : 188.18 g/mol

The structure comprises a nitro group attached to a benzoic acid moiety, linked to a bipyridine unit. This configuration allows for unique interactions with biological targets.

Biological Activity Overview

The biological activity of 4-Nitrobenzoic acid--4,4'-bipyridine is primarily attributed to its role in prodrug activation and its ability to mediate nitro reduction reactions.

Prodrug Activation

Recent studies have demonstrated that 4,4'-bipyridine can facilitate the bioorthogonal reduction of aromatic nitro compounds, a process crucial for the activation of prodrugs in cancer therapy. This reaction is characterized by:

- Mechanism : The reduction occurs under mild conditions and is mediated by water, which plays a critical role in the reaction's efficiency at biologically relevant concentrations .

- Applications : The activation of nitro prodrugs using this mechanism has shown promise in mammalian cells and mouse models, indicating potential for therapeutic applications .

Case Study: Nitro Reduction Mechanism

A significant study investigated the mechanism by which 4,4'-bipyridine catalyzes the reduction of nitrobenzene derivatives. Key findings include:

- Reaction Conditions : The reaction was performed at low micromolar concentrations and demonstrated broad substrate scope .

- Intermediate Formation : The formation of arylnitrene intermediates was identified as a crucial step in the reduction pathway .

Cytotoxicity Studies

Another area of research focused on the cytotoxic effects of compounds derived from 4-Nitrobenzoic acid--4,4'-bipyridine:

- Cell Viability Assays : In studies involving various cancer cell lines, including A2780 ovarian cancer cells, the compound exhibited significant antiproliferative effects with IC50 values in the micromolar range .

- Mechanistic Insights : The ability to disrupt protein-DNA interactions was also noted, suggesting additional pathways through which this compound may exert its biological effects .

Data Tables

Q & A

Q. How is the crystal structure of 4-nitrobenzoic acid–4,4'-bipyridine (1/1) determined experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the primary method for resolving the crystal structure. Key steps include:

- Growing high-quality single crystals via slow evaporation of a solvent mixture (e.g., methanol/water) under controlled conditions .

- Collecting diffraction data at low temperatures (e.g., 100–296 K) to minimize thermal motion artifacts.

- Solving the structure using software like SHELX or OLEX2, refining parameters (R factor < 0.05), and validating hydrogen-bonding networks via Mercury or PLATON .

- Reporting space group (e.g., monoclinic P21/n), unit cell parameters, and intermolecular interactions (e.g., O–H⋯N hydrogen bonds) .

Q. What spectroscopic techniques are used to confirm hydrogen bonding in this co-crystal?

Methodological Answer:

- Infrared (IR) Spectroscopy: Identify shifts in O–H (carboxylic acid, ~2500–3000 cm⁻¹) and C=O (~1680 cm⁻¹) stretching frequencies due to hydrogen bonding .

- UV-Vis Spectroscopy: Monitor π→π* transitions of 4-nitrobenzoic acid (~270 nm) and 4,4'-bipyridine (~290 nm) to assess electronic interactions .

- Solid-State NMR: Detect changes in [1]H and [13]C chemical shifts caused by proton transfer or stacking interactions .

Q. How can thermal stability be evaluated for this co-crystal?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Measure weight loss upon heating (e.g., 25–800°C, 10°C/min) to identify decomposition steps (e.g., ligand loss at ~200–300°C) .

- Differential Scanning Calorimetry (DSC): Detect endothermic (melting) or exothermic (decomposition) events. Correlate with TGA data to confirm phase transitions .

Advanced Research Questions

Q. How do substituents on 4,4'-bipyridine influence the electronic properties of coordination polymers derived from this co-crystal?

Methodological Answer:

- Introduce electron-withdrawing (e.g., nitro) or electron-donating (e.g., methyl) groups to 4,4'-bipyridine.

- Use cyclic voltammetry to measure redox potentials (e.g., metal-centered oxidation states) and UV-Vis-NIR spectroscopy to track charge-transfer transitions .

- Compare conductivity via four-probe measurements or impedance spectroscopy. Substituents altering π-stacking (e.g., nitro groups) reduce bandgap, enhancing conductivity .

Q. What computational methods decode the conductance switching in 4,4'-bipyridine molecular junctions?

Methodological Answer:

- Density Functional Theory (DFT): Optimize geometries of Au–molecule–Au junctions and calculate transmission spectra using software like QuantumATK or SIESTA .

- Non-Equilibrium Green’s Function (NEGF): Simulate conductance changes during junction stretching. Correlate with experimental scanning tunneling microscopy (STM) data .

- Analyze frontier molecular orbitals (HOMO/LUMO) to identify electron pathways during high/low conductance states .

Q. How are coordination polymers synthesized using 4-nitrobenzoic acid–4,4'-bipyridine, and how are their magnetic properties characterized?

Methodological Answer:

- Hydrothermal Synthesis: React metal salts (e.g., Ni²⁺, Cu²⁺), 4-nitrobenzoic acid, and 4,4'-bipyridine in aqueous solution at 120–180°C for 24–72 hours .

- Magnetic Susceptibility Measurements: Use a SQUID magnetometer (2–300 K, 0.1–7 T) to determine exchange interactions (e.g., antiferromagnetic coupling via J values) .

- X-ray Absorption Spectroscopy (XAS): Probe metal-ligand bonding and oxidation states (e.g., Ni K-edge at ~8333 eV) .

Q. How does solvent polarity affect the co-crystallization of 4-nitrobenzoic acid and 4,4'-bipyridine?

Methodological Answer:

- Screen solvents (e.g., DMF, ethanol, acetonitrile) with varying polarities.

- Monitor crystallization kinetics via dynamic light scattering (DLS) and polarized optical microscopy.

- Polar solvents (e.g., DMF) favor strong O–H⋯N hydrogen bonds, yielding dense packing, while nonpolar solvents (e.g., toluene) produce looser frameworks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.